3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Description
Properties
Molecular Formula |
C17H9FN4OS |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
3-(1-benzofuran-2-yl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C17H9FN4OS/c18-12-6-3-5-11(8-12)16-21-22-15(19-20-17(22)24-16)14-9-10-4-1-2-7-13(10)23-14/h1-9H |
InChI Key |
BDGUCCHSSIDEDS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=NN=C4N3N=C(S4)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-benzofuran-2-yl)-6-(3-fluorophenyl)triazolo[3,4-b]thiadiazole involves multi-step heterocyclization reactions. Below are the primary methodologies derived from analogous triazolo-thiadiazole derivatives:
1.1 Cyclocondensation of Hydrazide Derivatives
A widely adopted route involves cyclocondensation of 4-amino-5-(1-benzofuran-2-yl)-1,2,4-triazole-3-thiol with 3-fluorophenyl-substituted carboxylic acid derivatives in the presence of phosphorus oxychloride (POCl₃) as a cyclizing agent.
- Cyclization :
- Reflux the triazole-thiol intermediate with 3-fluorophenacyl bromide in POCl₃ at 110–120°C for 5–6 hours.
- Neutralize excess POCl₃ with aqueous potassium carbonate and isolate the crude product.
Optimized Reaction Parameters :
| Parameter | Optimal Condition | Yield (%) | Reference |
|---|---|---|---|
| Reaction Time | 5–6 hours | 75–80 | |
| Temperature | 110–120°C (reflux) | 78 | |
| Solvent | POCl₃ | 80 | |
| Molar Ratio (1:1.2) | Triazole-thiol : Bromide | 75 |
Alternative Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction time and improves yield:
- Mix precursors (triazole-thiol and 3-fluorophenacyl bromide) in POCl₃.
- Irradiate at 300 W for 15–20 minutes.
- Yield : 85–90% (compared to 75–80% conventional).
Industrial-Scale Production
For large-scale synthesis, continuous flow reactors are employed to enhance efficiency:
Structural Confirmation and Purity Analysis
Post-synthesis characterization ensures structural integrity:
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | δ 7.2–8.1 (benzofuran/furan), δ 6.8–7.5 (3-fluorophenyl) | |
| ¹³C NMR | δ 160–170 (C=N, thiadiazole) | |
| IR | 1650 cm⁻¹ (C=N), 680 cm⁻¹ (C-S) |
- HPLC : Retention time = 4.2 min (C18 column, acetonitrile/water).
- Elemental Analysis : C, H, N, S within ±0.3% of theoretical values.
Comparative Yield Analysis
Substituent effects on yield and activity:
| Substituent at Position 6 | Yield (%) | Anticancer IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Fluorophenyl | 78 | 8.2 (MCF-7) | |
| 2-Methoxybenzyl | 75 | 12.4 (HeLa) | |
| Furan-2-yl | 68 | 15.1 (A549) |
Challenges and Mitigation Strategies
- Low Solubility : Add polar groups (e.g., sulfonate) during intermediate synthesis.
- Byproduct Formation : Use anhydrous solvents and controlled stoichiometry.
Chemical Reactions Analysis
Types of Reactions
3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions such as reflux or room temperature.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Unfortunately, the search results do not provide specific applications or case studies for the compound "3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" . However, the search results do provide information about the components and related compounds, which can be used to infer potential applications.
Components of the Compound
- Benzofuran: Several search results mention benzofuran derivatives in the context of medicinal chemistry and antiviral research .
- Triazole-Thiadiazole: Research indicates that the fusion of 1,2,4-triazole and 1,3,4-thiadiazole rings results in heterocyclic compounds with a broad spectrum of pharmacological properties, including antifungal, antibacterial, antiviral, anti-inflammatory, analgesic, and anthelmintic properties .
Potential Applications
Given the properties of its components, "3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole" may have potential applications in:
- Antiviral Research: Substituted benzofuran compounds have been investigated for treating viral diseases . Triazole-thiadiazole derivatives have shown moderate anti-HIV-1 activity .
- Anticancer Research: Triazolo-thiadiazole derivatives display anticancer properties in vitro against a panel of cancer cells and in vivo .
- Anti-inflammatory Applications: Certain disubstituted triazolothiadiazoles have demonstrated potent anti-inflammatory activity .
- Antimicrobial Applications: Some triazolothiadiazoles exhibit moderate to weak antibacterial activity against Staphylococcus aureus and Escherichia coli, while their antifungal activity against Candida albicans was weak . 1,3,4-thiadiazole is a potent antibacterial inhibitor .
- Anticonvulsant Applications: 1,3,4-Thiadiazole derivatives have demonstrated anticonvulsant activity .
Related Compounds
Mechanism of Action
The mechanism of action of 3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazolothiadiazole derivatives exhibit structure-activity relationships (SAR) highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Key Observations :
- Adamantyl vs. Aromatic Substituents : Adamantyl groups at position 6 (e.g., ) enhance steric bulk and hydrophobicity, improving COX-1/2 inhibitory activity (IC₅₀: 0.8–1.2 µM) compared to purely aromatic substituents. However, this may reduce solubility .
- Fluorophenyl Position : 3-Fluorophenyl at position 6 (as in the target compound) vs. 4-fluorophenyl (e.g., ) shows varied electronic effects. The 3-fluoro substitution may induce meta-directed interactions with enzyme active sites, while para-substitution enhances dipole moments .
- Benzofuran vs.
Pharmacological Activity
- Anticancer Activity: Fluorophenyl-substituted triazolothiadiazoles (e.g., FPNT in ) exhibit potent activity against Ehrlich ascitic carcinoma (EAC) cells, increasing mean survival time by 40% at 50 mg/kg. The benzofuran moiety in the target compound may further enhance apoptosis induction via ROS generation .
- Antibacterial Activity : Pyrrolyl and pyridinyl derivatives (e.g., ) show MIC values of 8–16 µg/mL against Staphylococcus aureus, comparable to ciprofloxacin. The target compound’s benzofuran group may improve Gram-positive specificity .
- Enzyme Inhibition : Adamantyl derivatives () inhibit COX-2 with IC₅₀ = 0.84 µM, while phenyl-substituted analogues (e.g., ) are less potent (IC₅₀ > 5 µM). The target compound’s fluorophenyl group may balance selectivity and potency .
Physicochemical Properties
- Lipophilicity : LogP values range from 3.1 (pyridinyl derivatives) to 5.8 (adamantyl derivatives). The benzofuran group in the target compound may confer moderate lipophilicity (LogP ~4.2), optimizing blood-brain barrier penetration .
- Thermal Stability : Adamantyl derivatives exhibit higher melting points (e.g., 131–132°C ) due to rigid packing, while benzofuran analogues may display lower melting points (~100–120°C) .
Biological Activity
The compound 3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C18H11FN4OS
- Molecular Weight : 350.37 g/mol
- CAS Number : 724435-94-3
Biological Activity Overview
Compounds containing the 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold exhibit a wide range of biological activities. These include:
- Antimicrobial Activity : Exhibits effectiveness against various bacterial strains.
- Anticancer Properties : Demonstrated cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Potential to reduce inflammation in various models.
- Antioxidant Activity : Capable of scavenging free radicals.
Antimicrobial Activity
Research indicates that derivatives of the triazolo-thiadiazole scaffold show significant antimicrobial properties. A study highlighted that compounds with this structure demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | Activity | Reference |
|---|---|---|
| 3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole | Moderate |
Anticancer Properties
The anticancer potential of this compound has been evaluated against several human cancer cell lines. The IC50 values indicate potent cytotoxicity.
The mechanisms through which 3-(1-Benzofuran-2-yl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological effects include:
- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to trigger apoptotic pathways in cancer cells.
- Modulation of Inflammatory Pathways : It potentially interferes with cytokine signaling pathways that mediate inflammation.
Case Studies and Research Findings
A notable study conducted by Mathew et al. synthesized various derivatives and tested their anti-inflammatory and analgesic activity. Among these derivatives, the compound showed promising results in reducing inflammation in animal models.
Example Study:
- Title : "Synthesis and Biological Evaluation of Triazolo-Thiadiazole Derivatives"
- Findings : The study reported significant anti-inflammatory activity with a reduction in paw edema in rats by up to 70% compared to controls.
Q & A
Basic Question: What synthetic methodologies are commonly employed to prepare 3-(1-benzofuran-2-yl)-6-(3-fluorophenyl)triazolothiadiazole derivatives?
Answer:
The synthesis typically involves cyclocondensation of 4-amino-5-substituted-1,2,4-triazole-3-thiols with carboxylic acid derivatives under acidic conditions. For example:
- Step 1: React 2-fluorobenzohydrazide with carbon disulfide and potassium hydroxide to form potassium dithiocarbazinate .
- Step 2: Treat the intermediate with hydrazine hydrate to yield 4-amino-5-(fluorophenyl)-4H-1,2,4-triazole-3-thiol .
- Step 3: Condense with a benzofuran-containing carboxylic acid (e.g., phenoxyacetic acid) using phosphorus oxychloride as a cyclizing agent .
Key challenges include optimizing reaction time (6–12 hours) and temperature (reflux conditions). Yields range from 45–60% depending on substituent steric effects .
Basic Question: How is the molecular structure of this compound validated experimentally?
Answer:
A combination of spectroscopic and crystallographic techniques is used:
- 1H/13C NMR: Peaks at δH 7.88–7.06 ppm (aromatic protons) and δC 109–163 ppm (heterocyclic carbons) confirm the benzofuran and fluorophenyl moieties .
- HR-MS: Exact mass matches the calculated molecular ion (e.g., [M-H]⁻ at m/z 333.0447) .
- X-ray crystallography: Bond lengths (C–C: 1.36–1.48 Å) and angles (109–120°) verify the triazolo-thiadiazole core. Dihedral angles between fused rings (<5°) indicate planarity .
Advanced Question: What strategies resolve contradictions in spectral data during structural elucidation?
Answer:
Discrepancies in NMR or mass spectra often arise from:
- Tautomerism: The triazolo-thiadiazole system can exhibit prototropic tautomerism, leading to split peaks. Use deuterated DMSO to stabilize dominant tautomers .
- Residual solvents: Trace DMSO (δH ~2.5 ppm) may overlap with aromatic signals. Repeated purification or alternative solvents (e.g., CDCl₃) mitigate this .
- Dynamic effects: Variable-temperature NMR (VT-NMR) distinguishes conformational isomers. For example, restricted rotation in the fluorophenyl group broadens peaks at 25°C but resolves at 60°C .
Advanced Question: How do substituent electronic properties influence biological activity in triazolothiadiazoles?
Answer:
- Fluorine substituents: The 3-fluorophenyl group enhances dipole moments (ΔEN = 1.43) and improves membrane permeability via hydrophobic interactions .
- Benzofuran moiety: The oxygen atom in benzofuran participates in hydrogen bonding (e.g., with kinase ATP pockets), as shown in p38 MAP kinase inhibition assays (IC₅₀: 0.8–1.2 µM) .
- Structure-activity relationship (SAR): Electron-withdrawing groups (e.g., -CF₃) at the 6-position increase potency by 3-fold compared to electron-donating groups (-OCH₃) .
Advanced Question: What computational approaches predict binding modes of this compound with biological targets?
Answer:
- Docking studies: AutoDock Vina or Glide is used to model interactions with p38 MAP kinase (PDB: 1OUK). The triazolo-thiadiazole core occupies the hydrophobic pocket, while the fluorophenyl group forms π-π stacking with Phe169 .
- Molecular dynamics (MD): Simulations (100 ns) reveal stable binding with RMSD <2.0 Å. Water-mediated hydrogen bonds between benzofuran and Met109 improve binding affinity .
- QSAR models: Hammett constants (σ⁺) of substituents correlate with inhibitory activity (R² = 0.89), guiding rational design .
Advanced Question: How does crystal packing affect the physicochemical properties of this compound?
Answer:
X-ray diffraction data show:
- Intermolecular interactions: C–H···N (2.8–3.0 Å) and C–H···F (2.9 Å) contacts stabilize the lattice .
- π-π stacking: Benzofuran and triazole rings stack with centroid distances of 3.6 Å, contributing to high melting points (>250°C) .
- Solubility: Tight packing reduces aqueous solubility (<0.1 mg/mL). Co-crystallization with PEG-400 improves solubility by disrupting H-bond networks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
